2-Methoxyphenylacetic acid

Description

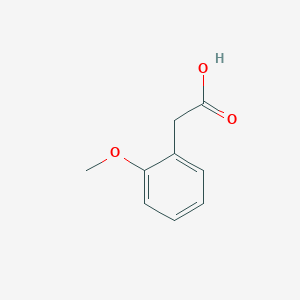

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEWTCACRDEAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059083 | |

| Record name | Benzeneacetic acid, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-25-4 | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 93-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWF2D897KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methoxyphenylacetic Acid and Its Derivatives

Asymmetric Synthesis and Enantiomeric Resolution of 2-Methoxyphenylacetic Acid Isomers

The production of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries. The following sections delve into various methodologies for obtaining enantiomerically pure isomers of this compound.

Classical Synthesis Approaches for this compound Derivatization

Classical methods for the derivatization of this compound often involve esterification. For instance, the acid can be reacted with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, to form the corresponding ester. This approach is fundamental in preparing derivatives for further synthetic transformations or for use in resolution processes. rsc.org

In one example, this compound is dissolved in methanol, followed by the addition of a few drops of concentrated sulfuric acid. The mixture is then heated to facilitate the esterification reaction. rsc.org This method, while straightforward, typically yields a racemic mixture of the ester, necessitating subsequent resolution to isolate the individual enantiomers.

Chiral Resolution Techniques Utilizing Enzymes (e.g., Lipases)

Enzymatic resolution has emerged as a powerful and environmentally benign method for separating enantiomers. Lipases, in particular, have demonstrated high efficacy in the kinetic resolution of racemic mixtures. These enzymes can selectively catalyze the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation.

For example, Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the kinetic resolution of racemic alcohols using enantiomers of methoxyphenylacetic acid as acyl donors. rsc.orgrsc.org The process can involve either the selective acylation of one enantiomer of a racemic alcohol with the acid or the selective hydrolysis of one enantiomer of a racemic ester derivative. rsc.orgrsc.org This enzymatic approach is often favored for its high enantioselectivity, though it may require further purification steps to achieve absolute enantiomeric purity of the less reactive enantiomer. rsc.org

Optimization of Reaction Conditions for Stereoselectivity and Enantiomeric Excess (e.e.)

Achieving high stereoselectivity and enantiomeric excess (e.e.) is a critical goal in asymmetric synthesis. The optimization of reaction parameters such as temperature, solvent, and the nature of the chiral auxiliary or catalyst plays a crucial role.

In the context of alkylation of α-methoxyphenylacetic acid, the choice of a chiral lithium amide as a noncovalent stereodirecting auxiliary has been explored. escholarship.org The aggregation state of the lithium enolate with the chiral lithium amide, which is influenced by temperature and aggregation time, is a critical parameter for enantiocontrol. escholarship.org For instance, in the alkylation of α-methoxyphenylacetic acid with allyl bromide, varying the temperature and the duration of the lithiation-aggregation step significantly impacts the enantiomeric excess of the product. escholarship.org

Similarly, in enzymatic resolutions, the choice of lipase and reaction medium can dramatically affect the outcome. beilstein-journals.org The enantioselectivity of a lipase-catalyzed transesterification can be quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. beilstein-journals.org

Diastereomeric Salt Precipitation in Enantioseparation: Gas Antisolvent (GAS) Approach

A significant advancement in the separation of enantiomers is the use of diastereomeric salt precipitation, particularly with the Gas Antisolvent (GAS) technique. This method offers a rapid and less solvent-intensive alternative to traditional crystallization. srce.hr

In the GAS approach, supercritical carbon dioxide (scCO₂) is utilized as an antisolvent. srce.hr The process involves dissolving the diastereomeric salts in a suitable organic solvent and then introducing scCO₂, which is miscible with the organic solvent but a poor solvent for the diastereomeric salts. This causes the salts to precipitate rapidly. srce.hrresearchgate.net The non-flammable, non-toxic, and readily available nature of CO₂ makes it an attractive choice for such applications. srce.hr

This technique has been successfully applied to the resolution of racemic this compound using an enantiopure resolving agent like (R)-(−)-1-cyclohexylethylamine. srce.hrfkit.hr The solubility of the components, including the racemic acid, the resolving agent, and their diastereomeric salts in high-pressure CO₂, is a key factor in the process. srce.hr

The effectiveness of the GAS precipitation method can be finely tuned by controlling various process parameters. These include pressure, temperature, the molar ratio of the resolving agent, and the choice of co-solvent. srce.hrresearchgate.net

For the resolution of this compound with (R)-1-cyclohexylethylamine, it has been demonstrated that both temperature and pressure significantly influence the resolution. srce.hr Optimal conditions were identified, leading to diastereomeric excess values over 55% and yields of 80% in a single step. srce.hrfkit.hr The selectivity of the diastereomeric salt formation is also highly dependent on these parameters. srce.hrresearchgate.net By carefully optimizing these conditions, it is possible to maximize the diastereomeric excess and yield, offering a more efficient and controlled separation process compared to conventional methods. srce.hr

Electrochemical Carboxylation in α-Chloroarylacetic Acid Derivative Synthesis

A notable and modern approach to synthesizing derivatives of phenylacetic acids involves electrochemical carboxylation. This technique has been successfully applied to the synthesis of α-chloroarylacetic acid derivatives from α,α-dichloroarylmethane precursors. The process utilizes carbon dioxide (CO2) as a C1 source, offering a greener alternative to traditional carboxylation methods.

The electrochemical reduction of α,α-dichloroarylmethane derivatives in the presence of CO2 yields α-chloroarylacetic acids with considerable selectivity. This method is advantageous as it can be performed under mild conditions and avoids the use of highly reactive and hazardous organometallic reagents. The reaction is typically carried out in an undivided electrochemical cell with a sacrificial anode, such as aluminum or magnesium, and a stainless steel cathode. The process demonstrates high selectivity, with the reduction affecting only one of the chlorine atoms.

Derivatization Strategies for Enhancing Bioactivity and Functionality

The inherent structure of this compound, with its carboxylic acid, methoxy (B1213986) group, and aromatic ring, provides multiple sites for chemical modification. These derivatization strategies are pivotal in tuning the molecule's properties to achieve desired biological activities and functionalities.

Esterification and Amidation Reactions for Diverse Molecular Architectures

The carboxyl group of this compound is a prime site for derivatization through esterification and amidation reactions, leading to a vast library of molecular architectures. masterorganicchemistry.com These reactions are fundamental in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. A common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.comchemguide.co.uk For instance, the reaction with ethanol (B145695) yields ethyl 2-methoxyphenylacetate. mdpi.com More advanced methods for the esterification of sterically hindered alcohols with derivatives of phenylacetic acid involve the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Amidation: The synthesis of amides from this compound is another crucial transformation. nih.gov This can be accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate. A one-pot, two-step amidation catalyzed by non-metal ammonium (B1175870) salts has been reported, which proceeds through a silylthioester intermediate. uomustansiriyah.edu.iq This method has been shown to be effective for a range of amines, including benzylamine, with complete retention of configuration for chiral acids. uomustansiriyah.edu.iq Another effective method involves the use of triphenylphosphine (B44618) (PPh3) and iodine to activate the carboxylic acid for reaction with amines. nih.gov

Interactive Table: Examples of Esterification and Amidation of Phenylacetic Acid Derivatives

| Carboxylic Acid | Reagent (Alcohol/Amine) | Catalyst/Coupling Agent | Product | Yield (%) | Reference |

| Phenylacetic acid | tert-Butyl alcohol | EDC, HOBt, Triethylamine | tert-Butyl phenylacetate | 82 | nih.gov |

| (4-Methoxyphenyl)acetic acid | tert-Butyl alcohol | EDC, HOBt, DMAP | tert-Butyl (4-methoxyphenyl)acetate | 45 | nih.gov |

| α-Methoxyphenylacetic acid | Benzylamine | PPh3, I2, i-Pr2NEt | N-Benzyl-α-methoxyphenylacetamide | 67 | nih.gov |

| α-Methoxyphenylacetic acid | tert-Butylamine | PPh3, I2, i-Pr2NEt | N-tert-Butyl-α-methoxyphenylacetamide | 45 | nih.gov |

| 4-Methoxyphenylacetic acid | Benzylamine | - | N-Benzyl-4-methoxyphenylacetamide | 91 |

Oxidation and Reduction Pathways of this compound

The functional groups of this compound can be selectively oxidized or reduced to introduce new functionalities.

Oxidation: The benzylic position of this compound is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can cleave the alkyl side chain of substituted toluenes to form benzoic acids. masterorganicchemistry.com However, for this compound itself, the primary target for oxidation under controlled conditions would be the benzylic carbon, potentially leading to the formation of a ketone or, with cleavage, to 2-methoxybenzoic acid. The methoxy group can also be oxidized under harsh conditions. libretexts.org

Reduction: The carboxylic acid group of this compound can be readily reduced to a primary alcohol, 2-(2-methoxyphenyl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation. masterorganicchemistry.comkhanacademy.org The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions from LiAlH4 attack the carbonyl carbon. masterorganicchemistry.com Softer reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. chemguide.co.uk

Table: Common Oxidation and Reduction Reactions of Phenylacetic Acid Derivatives

| Starting Material | Reagent | Product Type | General Product Structure | Reference |

| Alkylbenzene | KMnO4 | Carboxylic Acid | Ar-COOH | masterorganicchemistry.com |

| Carboxylic Acid | LiAlH4 | Primary Alcohol | Ar-CH2CH2OH | masterorganicchemistry.comkhanacademy.org |

Substitution Reactions Involving Amino and Methoxy Groups

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the ortho-methoxy group. The methoxy group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. Given that the position para to the methoxy group is occupied by the acetic acid side chain, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group, which are positions 3, 5, and 6 on the benzene (B151609) ring.

For example, in Friedel-Crafts alkylation reactions, the methoxy group activates the ring, facilitating the introduction of an alkyl group. smolecule.com The presence of both an activating methoxy group and a deactivating carboxylic acid group (meta-directing) makes the prediction of the exact substitution pattern complex and often leads to a mixture of products. Nucleophilic aromatic substitution is less common for this compound unless a strong electron-withdrawing group is also present on the ring.

Synthesis of Organic Salts for Pharmaceutical Applications (e.g., Pindolol (B1678383) 2-Methoxyphenylacetate)

The formation of organic salts is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug, such as solubility and stability. An example is the synthesis of pindolol 2-methoxyphenylacetate. This salt is formed by reacting the basic drug pindolol with this compound.

The synthesis is typically carried out by dissolving equimolar amounts of pindolol and this compound in a suitable solvent, such as ethanol or a mixture of acetone (B3395972) and water. mdpi.com The resulting salt precipitates from the solution and can be isolated by filtration. Characterization of the product using techniques like differential scanning calorimetry (DSC), thermogravimetry (TG), X-ray powder diffractometry (XRPD), and Fourier-transform infrared spectroscopy (FT-IR) confirms the formation of a new crystalline salt with a 1:1 stoichiometry. The FT-IR spectra of the salt show the disappearance of the carboxylic acid carbonyl absorption and the appearance of characteristic carboxylate salt absorptions.

Synthesis of Metal Carboxylates of this compound

The carboxylic acid functionality of this compound allows for the formation of metal carboxylates. These complexes have diverse applications, including in catalysis and as precursors for metal-organic frameworks (MOFs). The synthesis of metal carboxylates of o-methoxyphenylacetic acid has been reported.

For example, cobalt(II) and copper(II) complexes of phenylacetic acid derivatives have been synthesized and characterized. asianpubs.orgresearchgate.net The synthesis of a cobalt(II) complex with 3,4-dimethoxyphenylacetic acid involves the reaction of the acid with a cobalt(II) salt under hydrothermal conditions. asianpubs.org Similarly, copper(II) complexes with para-methoxyphenyl acetate (B1210297) have been prepared. researchgate.net These complexes are often characterized by single-crystal X-ray diffraction, which reveals the coordination geometry around the metal center. In many cases, the carboxylate ligand coordinates to the metal ion in a bidentate or bridging fashion.

Molecular Mechanisms and Biological Activities of 2 Methoxyphenylacetic Acid

Pharmacological Investigations and Therapeutic Potential

2-Methoxyphenylacetic acid, a derivative of phenylacetic acid, has been the subject of various pharmacological investigations to explore its therapeutic potential. Research has delved into its anti-inflammatory, antimicrobial, and neuroprotective properties, as well as its role in cancer therapy and as a synthetic precursor for other drugs.

Anti-inflammatory Effects and Analgesic Properties of this compound and Derivatives

While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, extensive research into its structural analogs, particularly phenylacetic acid derivatives, has revealed significant activity. These derivatives form the chemical basis for many non-steroidal anti-inflammatory drugs (NSAIDs). The core structure is crucial for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

A series of substituted (2-phenoxyphenyl)acetic acids have been synthesized and evaluated for their anti-inflammatory activity. Halogen substitution in the phenoxy ring was found to considerably enhance this activity. Notably, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a derivative, demonstrated a potent combination of efficacy with low ulcerogenic potential. Similarly, studies on 5'- and 5-disubstituted 3-biphenylylacetic acids, developed as analogs of another NSAID, showed that different substitutions could optimize anti-inflammatory versus analgesic effects. For instance, 5-fluoro-3-biphenylylacetic acid exhibited the highest anti-inflammatory activity, whereas 2-(3-biphenylyl)propionic acid had the strongest analgesic properties. These findings underscore the therapeutic potential of the phenylacetic acid scaffold, to which this compound belongs, in developing targeted anti-inflammatory and analgesic agents.

A structurally related compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators. Research showed that 2M4VP dose-dependently suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells. It also blocked the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade.

Table 1: Anti-inflammatory and Analgesic Activity of Phenylacetic Acid Derivatives

| Compound/Derivative | Key Findings |

| Substituted (2-phenoxyphenyl)acetic acids | Halogen substitution on the phenoxy ring enhanced anti-inflammatory activity. |

| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | Possessed a favorable combination of high potency and low ulcerogenic potential. |

| 5-fluoro-3-biphenylylacetic acid | Showed the highest anti-inflammatory activity among tested 3-biphenylylacetic acid derivatives. |

| 2-(3-biphenylyl)propionic acid | Exhibited the highest analgesic activity among tested 3-biphenylylacetic acid derivatives. |

| 2-methoxy-4-vinylphenol (2M4VP) | Inhibited production of NO and PGE2; blocked expression of iNOS and COX-2. |

Antimicrobial Activity Against Bacterial and Viral Pathogens

The antimicrobial potential of compounds structurally related to this compound has been investigated. One study focused on 2-hydroxyphenylacetic acid (2-HPAA), a close analog, and its alkali metal salts, testing their activity against a panel of pathogenic microbes. The study revealed that these compounds exhibit both antibacterial and antifungal properties.

The microbiological activity was assessed against several bacterial and fungal strains. The results, summarized in the table below, indicate varying levels of efficacy depending on the specific salt and microbial species. This suggests that the phenylacetic acid structure can serve as a scaffold for developing new antimicrobial agents. However, there is currently no direct evidence from the reviewed sources demonstrating the antiviral activity of this compound itself.

Table 2: Antimicrobial Activity of 2-Hydroxyphenylacetic Acid (2-HPAA) and its Salts

| Organism | Compound Tested | Activity |

| Escherichia coli | 2-HPAA and its alkali metal salts | Antibacterial |

| Klebsiella aerogenes | 2-HPAA and its alkali metal salts | Antibacterial |

| Pseudomonas fluorescens | 2-HPAA and its alkali metal salts | Antibacterial |

| Bacillus subtilis | 2-HPAA and its alkali metal salts | Antibacterial |

| Candida albicans | 2-HPAA and its alkali metal salts | Antifungal |

Neuroprotective Properties and Interaction with Neurotransmitter Systems

Research into derivatives of methoxyphenylacetic acid has uncovered significant neuroprotective potential. A synthesized analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), was investigated for its protective effects against neurotoxicity in HT22 cells nih.gov. Pretreatment with GlcNAc-Sal was found to attenuate apoptotic cell death induced by sodium nitroprusside (SNP), a nitric oxide donor that causes cytotoxicity nih.gov.

The protective mechanism of GlcNAc-Sal appears to be mediated by its ability to inhibit the production of intracellular reactive oxygen species (ROS) and nitric oxide (NO) nih.gov. Furthermore, it regulates the expression of genes and proteins related to apoptosis, suggesting a multi-faceted approach to neuroprotection nih.gov. These findings indicate that derivatives of methoxyphenylacetic acid could be developed as therapeutic agents for preventing or treating brain diseases induced by nitric oxide nih.gov. The broader class of phenolic acids is also recognized for its neuroprotective activities, often stemming from antioxidant and anti-inflammatory properties.

Histone Deacetylase (HDAC) Inhibition and Implications in Cancer Therapy

While direct evidence of this compound acting as a histone deacetylase (HDAC) inhibitor is not available, a related compound, Methoxyacetic acid (MAA), has been shown to possess this activity nih.gov. HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones nih.govwikipedia.org. This action leads to a more condensed chromatin structure, silencing gene transcription wikipedia.org. By inhibiting HDACs, compounds like MAA can induce hyperacetylation, leading to a more open chromatin structure and the expression of tumor suppressor genes wikipedia.org.

MAA has been shown to suppress the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest nih.gov. This effect is achieved through the inhibition of HDAC activities, which in turn up-regulates the expression of p21, a protein that controls cell cycle progression nih.gov. The isomer, 2-(4-Methoxyphenyl)acetic acid, has been identified as a potential plasma biomarker for the early detection of non-small cell lung cancer and may have a protective role in preventing its development medchemexpress.com. Furthermore, this compound itself has been detected in the plasma of cancer patients undergoing chemotherapy, suggesting a potential role or interaction in cancer biology that warrants further investigation biosynth.com.

Table 3: Activity of Methoxyacetic Acid (MAA) in Prostate Cancer Cells

| Activity | Mechanism |

| Inhibition of Cell Growth | Induction of apoptosis and cell cycle arrest (G1 phase). |

| HDAC Inhibition | Upregulation of p21 expression, independent of p53/p63/p73. |

| Induction of Apoptosis | Down-regulation of the anti-apoptotic gene BIRC2 (cIAP1), leading to activation of caspases 7 and 3. |

Role as a Precursor in Non-Steroidal Anti-inflammatory Drug (NSAID) Synthesis

This compound belongs to the family of arylalkanoic acids, which are fundamental building blocks in the synthesis of numerous non-steroidal anti-inflammatory drugs (NSAIDs). The acetic acid moiety is a common structural feature in many NSAIDs, including prominent examples like ibuprofen (B1674241) and naproxen, which are arylpropionic acids, and diclofenac, which is an aryl-acetic acid derivative. The synthesis of new NSAIDs often involves the modification of these core structures to enhance efficacy and reduce side effects, such as gastrointestinal toxicity nih.gov.

The versatility of the phenylacetic acid scaffold makes it a valuable starting material for creating more complex molecules. For example, a derivative of the isomeric 4-methoxyphenylacetic acid has been used as a key intermediate in the synthesis of novel pyrrolopyridothiazepine derivatives, which are being developed as potential calcium channel antagonists mdpi.com. This demonstrates the utility of methoxyphenylacetic acids as precursors in the synthesis of a wide range of pharmacologically active compounds beyond just NSAIDs. The synthesis process often involves creating conjugates or prodrugs by linking the NSAID precursor to other molecules, such as amino acids or glucosamine, to improve their therapeutic profile nih.govmdpi.com.

Interaction with Specific Molecular Targets and Signaling Pathways

The molecular interactions of this compound and its isomers are linked to key signaling pathways involved in inflammation and cell regulation. The structurally related compound 2-methoxy-4-vinylphenol (2M4VP) exerts its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as p38, ERK1/2, and JNK. It achieves this by inhibiting the degradation of IκBα and the hyper-acetylation of histone H3.

Furthermore, the isomer 2-(4-Methoxyphenyl)acetic acid is associated with several signaling pathways, including the JAK/STAT and MAPK/ERK pathways medchemexpress.com. Research on other related phenolic compounds has also highlighted their role in modulating these pathways. For instance, some plant extracts containing such compounds have been shown to inhibit the MAPK pathway, which is sensitive to oxidative stress mdpi.com. Additionally, this compound has been noted for its potential use in reactions involving sphingosine (B13886) kinase, an enzyme that produces the signaling lipid sphingosine-1-phosphate, which is involved in numerous cellular processes including cell growth, survival, and inflammation biosynth.com.

Influence on Cellular Functions via Gene Expression Modulation

The influence of this compound on cellular functions through the modulation of gene expression is an area of ongoing research. Studies on related methoxy-containing aromatic acids, such as methoxyacetic acid (MAA), have demonstrated the potential for this class of compounds to impact transcriptional regulation. For instance, MAA has been shown to affect the expression of androgen-responsive genes, which are crucial for various developmental and physiological processes nih.gov. This suggests that compounds with a similar structure, like this compound, could potentially interact with cellular signaling pathways that culminate in altered gene expression.

The mechanism often involves the interaction of the compound or its metabolites with transcription factors or nuclear receptors, leading to either the enhancement or suppression of target gene transcription. Research correlating chemical sensitivity with basal gene expression across numerous cell lines has revealed that the expression levels of specific genes, such as those for metabolic enzymes, can determine a cell's response to a particular compound nih.gov. This approach has been used to uncover novel mechanisms of action, including the role of metabolic activation in cellular sensitivity to small molecules nih.gov. While direct evidence for this compound is limited, these studies provide a framework for understanding how it might modulate cellular functions by altering the landscape of gene expression.

Metabolic Pathways and Biotransformation Studies

Participation in Amino Acid Metabolism as a Glycine (B1666218) Derivative

This compound, as a derivative of phenylacetic acid, can participate in amino acid metabolism, particularly through conjugation with glycine. Glycine is a non-essential amino acid that plays a critical role in numerous metabolic pathways, including the synthesis of proteins and glutathione (B108866) mdpi.com. The conjugation of xenobiotic carboxylic acids with amino acids like glycine is a common detoxification pathway in mammals. This process, which forms a more water-soluble and readily excretable derivative, is a key step in the biotransformation of many compounds. While specific studies on this compound are not extensively detailed in the provided search results, the metabolism of related phenylacetic acids often involves the formation of a glycine conjugate. This biotransformation is crucial for eliminating the compound from the body.

Interaction with Enzymes and Cofactors within Metabolic Networks

The biotransformation of this compound involves interactions with various enzymes and cofactors within metabolic networks. The initial steps of metabolism for many xenobiotics often involve Phase I enzymes, such as the cytochrome P450 (CYP) superfamily. While direct evidence is not available for this compound, it is plausible that it undergoes modifications by these enzymes.

Following potential Phase I reactions, the compound or its metabolites can be substrates for Phase II conjugation enzymes. The formation of glycine conjugates, as mentioned previously, is a key example of a Phase II reaction. This process is catalyzed by specific acyl-CoA synthetases and N-acyltransferases, which require cofactors like ATP and Coenzyme A. The metabolism of related aromatic aldehydes, which can be precursors to acids like this compound, is known to be catalyzed by aldehyde dehydrogenase and aldehyde oxidase researchgate.net.

Oxidative Deamination and Demethylation Pathways in Xenobiotic Metabolism (e.g., 2C-B Metabolites)

A prominent example of the metabolic pathways involving oxidative deamination and demethylation that lead to the formation of a methoxyphenylacetic acid derivative is the metabolism of the psychoactive substance 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). The primary metabolic route for 2C-B involves oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B wikipedia.orgresearchgate.net. This process converts the ethylamine (B1201723) side chain into an aldehyde intermediate, which is then further oxidized to a carboxylic acid.

This metabolic transformation results in the formation of 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) wikipedia.orgresearchgate.netresearchgate.net. In addition to oxidative deamination, demethylation is another key metabolic step. This can occur either before or after the deamination process, leading to various hydroxylated and demethylated metabolites researchgate.net. For instance, subsequent demethylation of BDMPAA can form 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA) researchgate.net. The study of 2C-B metabolism in human hepatocytes has been instrumental in elucidating these pathways researchgate.net.

Table 1: Key Metabolites of 2C-B Resulting from Oxidative Deamination and Demethylation

| Metabolite | Full Chemical Name | Metabolic Pathway |

|---|---|---|

| BDMPAA | 4-bromo-2,5-dimethoxyphenylacetic acid | Oxidative Deamination |

| B-2-HMPAA | 4-bromo-2-hydroxy-5-methoxyphenylacetic acid | Oxidative Deamination, Demethylation |

| BDMPE | 2-(4-bromo-2,5-dimethoxyphenyl)ethanol | Oxidative Deamination, Reduction |

Phytotoxic Metabolites (e.g., 3-Methoxyphenylacetic Acid from Rhizoctonia solani)

Certain isomers of methoxyphenylacetic acid have been identified as phytotoxic metabolites produced by plant pathogens. A notable example is 3-Methoxyphenylacetic acid (3-MOPAA), which is produced by the soil-borne fungus Rhizoctonia solani AG-3 TB, the causative agent of tobacco target spot disease nih.govnih.govbohrium.com. This compound has been identified as a significant toxin contributing to the pathogen's virulence nih.govnih.gov.

Studies have shown that the application of purified 3-MOPAA to tobacco leaves can cause necrosis, mimicking the symptoms of the disease nih.govnih.govbohrium.com. It is believed that 3-MOPAA is a derivative of phenylacetic acid (PAA), another compound produced by R. solani, and is likely synthesized through the action of specific enzymes like hydroxylases or methylases nih.govnih.govresearchgate.net. The identification of 3-MOPAA as a phytotoxin provides valuable insight into the pathogenic mechanisms of R. solani and suggests potential targets for disease control nih.gov.

Table 2: Phytotoxic Metabolites from Rhizoctonia solani

| Compound | Producing Organism (Subgroup) | Observed Effect |

|---|---|---|

| 3-Methoxyphenylacetic acid (3-MOPAA) | Rhizoctonia solani AG-3 TB | Necrosis of tobacco leaves nih.govnih.govbohrium.com |

| Phenylacetic acid (PAA) | Rhizoctonia solani | Precursor to 3-MOPAA nih.govnih.gov |

| m-hydroxy-phenylacetic acid | Rhizoctonia solani AG-4 | Wilting of seedlings nih.govfrontiersin.org |

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound influences its biological activity. These studies involve systematically modifying the chemical scaffold and assessing the impact of these changes on a specific biological outcome. For phenylacetic acid derivatives, SAR studies have been instrumental in the development of various therapeutic agents.

While specific SAR studies focused solely on this compound are not extensively detailed, research on related structures provides valuable insights. For example, studies on 2-phenylaminophenylacetic acid derivatives, the backbone of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, have shown that substitutions on the phenyl rings significantly affect both their therapeutic activity and toxicity researchgate.net. The lipophilicity and the angle between the phenyl rings have been identified as critical parameters for their activity researchgate.net.

In the context of molecular design, SAR data guides the synthesis of novel derivatives with improved potency, selectivity, or metabolic stability. For instance, in the design of kinase inhibitors, derivatives of 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine (B1678525) were synthesized and evaluated, leading to the identification of compounds with potent inhibitory activity against EGFR and VEGFR-2 nih.gov. These studies highlight how modifications to the methoxyphenylacetic acid scaffold can be strategically employed to develop new molecules with desired biological activities.

Impact of Substituent Effects on Phenyl Ring on Biological Activity

The biological activity of compounds containing a phenyl ring, such as this compound, can be significantly influenced by the presence of various substituents on the ring. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its absorption, distribution, metabolism, excretion, and interaction with target receptors.

Research on related structures, such as phenoxyacetic acid derivatives, has shown that the nature and position of substituents on the phenyl ring are critical for their biological efficacy. For instance, in a study of 1,3-thiazole derivatives, it was found that a para-methoxyphenyl substituent was beneficial for the inhibition of tumor necrosis factor-alpha (TNFα), a key mediator of inflammation academie-sciences.fr. This suggests that the methoxy (B1213986) group at the ortho position in this compound likely plays a significant role in its biological activity.

The anti-inflammatory potential of various substituted phenylacetic acid derivatives has been a subject of investigation. For example, studies on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids revealed that compounds with para-methoxy substitution patterns were potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation nih.gov. Specifically, certain analogues demonstrated high selectivity for COX-2 over COX-1, an important characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

The following table summarizes the impact of different substituents on the phenyl ring on the anti-inflammatory activity of various parent compounds, providing insights into potential structure-activity relationships for this compound derivatives.

| Parent Compound | Substituent | Position | Observed Effect on Anti-inflammatory Activity | Reference |

| 1,3-Thiazole Derivative | Methoxy | para | Beneficial for TNFα inhibition | academie-sciences.fr |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal | Methoxy | para | Potent COX-2 inhibition | nih.gov |

| Benzimidazole (B57391) Derivative | Methoxy | para | Potent anti-inflammatory activity | mdpi.com |

| Benzimidazole Derivative | Methyl | C5 | Loss of anti-inflammatory activity | mdpi.com |

| Benzimidazole Derivative | Nitro | C5 | Pronounced anti-inflammatory activity | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding drug design and optimization.

For classes of compounds similar to this compound, such as phenoxyacetic acid derivatives, QSAR studies have been successfully applied to predict their biological properties. A hybrid method combining biomimetic chromatography with QSAR was used to model properties like penetration through biological membranes and binding to human serum albumin for a series of phenoxyacetic acid congeners mdpi.com. This study identified lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors as key properties determining their biological efficacy mdpi.com.

QSAR models are developed by calculating a variety of molecular descriptors for a set of compounds with known biological activities. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are crucial for electrostatic interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, influencing how well it fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in proteins.

Topological Descriptors: These are numerical representations of the molecular structure, capturing information about branching and connectivity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Molecular Descriptor Calculation: A variety of descriptors are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by predicting the activity of a separate test set of compounds.

The resulting QSAR equation takes the general form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For instance, a study on xanthone (B1684191) derivatives as anticancer agents derived a QSAR model with a high correlation coefficient (r=0.976), indicating a strong relationship between the selected descriptors and the cytotoxic activity dovepress.com. Such models can then be used to propose novel compounds with potentially enhanced biological activity dovepress.com.

Designing Analogues with Modified Efficacy and Side Effect Profiles

The design of analogues of a lead compound like this compound is a key strategy in drug discovery to improve its therapeutic properties. By systematically modifying the chemical structure, it is possible to enhance efficacy, reduce side effects, and improve pharmacokinetic properties.

One common approach is to target specific enzymes involved in a disease process with greater selectivity. For example, in the context of anti-inflammatory drugs, designing selective COX-2 inhibitors is a major goal to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Research on phenoxyacetic acid derivatives has led to the development of potent and selective COX-2 inhibitors mdpi.com. The design strategy often involves introducing specific structural motifs that can favorably interact with the active site of the COX-2 enzyme mdpi.com.

The process of analogue design typically involves:

Identification of a Pharmacophore: The essential structural features of the lead compound that are responsible for its biological activity are identified.

Structure-Activity Relationship (SAR) Studies: The effects of various structural modifications on the biological activity are systematically investigated. This can involve altering substituent groups, changing the size or shape of the molecule, or introducing new functional groups.

Computational Modeling: Techniques like molecular docking and QSAR can be used to predict how a designed analogue will interact with its target and to estimate its potential activity.

For example, in the design of benzimidazole-based anti-inflammatory agents, it was found that substitution at specific positions on the benzimidazole ring significantly influenced the activity mdpi.com. The introduction of a benzyl (B1604629) group at the 1-position enhanced the anti-inflammatory action, while the length of a linker at another position was inversely related to the activity mdpi.com.

The following table outlines some common strategies for designing analogues with improved therapeutic profiles.

| Strategy | Rationale | Example |

| Isosteric Replacement | Replacing a functional group with another that has similar steric and electronic properties to improve pharmacokinetics or reduce side effects. | Replacing a carboxylic acid with a tetrazole to improve oral bioavailability. |

| Ring Variation | Modifying or replacing a ring system to alter binding affinity or selectivity. | Introduction of different heterocyclic rings to explore new interactions with the target protein. |

| Substituent Modification | Adding, removing, or changing substituents on a core scaffold to optimize interactions with the target. | Introducing electron-withdrawing or electron-donating groups to modulate electronic properties. |

| Conformational Restriction | Introducing structural elements that limit the flexibility of the molecule to favor the bioactive conformation. | Incorporating a double bond or a small ring to lock the molecule in a specific shape. |

Conformational Changes and Complexation with Metal Ions

The three-dimensional conformation of a molecule is critical for its biological activity, as it determines how it interacts with its biological target. This compound, like other flexible molecules, can adopt various conformations in solution. The binding of metal ions can significantly influence the conformational preferences of such molecules, leading to a more rigid and defined structure.

The complexation of organic molecules with metal ions is a widespread phenomenon in biological systems and can have profound effects on their physicochemical properties and biological activities. Spectroscopic techniques are often employed to study the conformational changes that occur upon metal ion binding.

While direct studies on the complexation of this compound with a wide range of metal ions are not extensively reported, research on related systems provides valuable insights. For instance, studies on the complexation of natural organic matter (NOM), which contains carboxylic acid functionalities similar to this compound, with various metal ions have shown that complexation occurs, although significant conformational changes are not always observed scholaris.ca. In one study, the complexation of NOM with Fe³⁺, Cu²⁺, Al³⁺, and Mg²⁺ did not lead to major conformational changes as inferred from fluorescence anisotropy measurements scholaris.ca.

However, in other systems, metal-induced folding is a well-documented phenomenon. For example, the complexation of lanthanide ions with large macrocyclic molecules has been shown to induce significant changes in the folding of the macrocycles dovepress.com. These conformational changes can be crucial for the biological function or the specific properties of the resulting metal complex.

The interaction of this compound with metal ions would likely involve the carboxylate group, which can act as a binding site for cations. The methoxy group could also participate in coordination, potentially leading to the formation of chelate complexes. The formation of such complexes could restrict the rotation around the single bonds in the molecule, leading to a more defined conformation.

Further spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, would be necessary to fully elucidate the conformational changes of this compound upon complexation with various metal ions and to understand the implications of these changes for its biological activity.

Analytical and Spectroscopic Characterization of 2 Methoxyphenylacetic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a fundamental tool for probing the molecular structure of 2-Methoxyphenylacetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray Crystallography, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the specific arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous evidence for the ortho-methoxy substitution pattern on the phenyl ring of this compound.

In the ¹H NMR spectrum, the protons on the aromatic ring appear as a multiplet, typically in the range of δ 6.8-7.3 ppm. The presence of four distinct signals in this region is characteristic of a disubstituted benzene (B151609) ring where symmetry is low. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet at approximately δ 3.8 ppm, while the methylene (B1212753) (-CH₂) protons of the acetic acid side chain are observed as another singlet around δ 3.6 ppm. The integration of these signals (a 4:3:2 ratio for aromatic:methoxy:methylene protons) confirms the number of protons in each chemical environment.

¹³C NMR spectroscopy provides complementary information about the carbon framework. The spectrum shows distinct signals for each carbon atom, with chemical shifts influenced by their local electronic environment. The ortho-substitution is confirmed by the specific chemical shifts of the aromatic carbons.

Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound in CDCl₃ Use the filter to select between ¹H and ¹³C NMR data.

| Spectrum Type | Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.88-7.29 | Multiplet (m) |

| ¹H | Methoxy (-OCH₃) | 3.83 | Singlet (s) |

| ¹H | Methylene (-CH₂) | 3.66 | Singlet (s) |

| ¹³C | Carboxyl (C=O) | ~178 | - |

| ¹³C | Aromatic (C-O) | ~157 | - |

| ¹³C | Aromatic (C-H) | ~110-131 | - |

| ¹³C | Aromatic (C-CH₂) | ~127 | - |

| ¹³C | Methoxy (-OCH₃) | ~55 | - |

| ¹³C | Methylene (-CH₂) | ~35 | - |

X-ray crystallography provides definitive proof of the three-dimensional structure of a compound in its solid state. Through the diffraction of X-rays by a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, yielding accurate bond lengths and angles.

A 2020 study by Hosten and Betz determined the crystal structure of 2-(2-methoxyphenyl)acetic acid. The compound was found to crystallize in the orthorhombic system with the space group Pbca. researchgate.net The analysis revealed that the acetyl group is significantly tilted out of the plane of the aromatic ring, with an angle of approximately 78.40°. researchgate.net The methoxy group, however, is nearly coplanar with the aromatic system, suggesting resonance effects. researchgate.net In the crystal, molecules form classic hydrogen-bonded dimers via their carboxylic acid groups. researchgate.net

Interactive Data Table: Crystallographic Data for this compound Click on a parameter to see its value.

Key bond lengths determined from the study include the C-O bonds of the methoxy group, which are approximately 1.37 Å towards the ring and 1.42 Å towards the methyl carbon. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The IR spectrum of this compound displays several key absorption bands that confirm its structure:

O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹. This is characteristic of the hydroxyl group (O-H) in a hydrogen-bonded carboxylic acid dimer. vscht.czlibretexts.org

C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ are attributed to the C-H stretching of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic methylene and methoxy groups. vscht.czlibretexts.org

C=O Stretch: A very strong, sharp absorption peak is present in the range of 1690-1760 cm⁻¹, which is indicative of the carbonyl group (C=O) of the carboxylic acid. vscht.czlibretexts.org

C-O Stretch: The spectrum also shows strong bands in the 1210-1320 cm⁻¹ region, corresponding to the C-O stretching vibrations of the carboxylic acid and the aryl ether linkage of the methoxy group. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound Filter the data by functional group to see specific absorption ranges.

| Absorption Range (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 2500-3300 | Carboxylic Acid (O-H) | Stretch | Strong, Broad |

| >3000 | Aromatic/Aliphatic (C-H) | Stretch (Aromatic) | Medium |

| <3000 | Aromatic/Aliphatic (C-H) | Stretch (Aliphatic) | Medium |

| 1690-1760 | Carbonyl (C=O) | Stretch | Strong, Sharp |

| 1210-1320 | Ether/Carboxylic Acid (C-O) | Stretch | Strong |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound, the molecular weight is 166.17 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is observed at m/z 166. nih.gov The fragmentation pattern provides further structural confirmation. The most abundant fragment is often observed at m/z 91, corresponding to the tropylium (B1234903) ion, a common fragment for compounds containing a benzyl (B1604629) group. nih.gov Other significant fragments include m/z 121, which can be formed by the loss of the carboxyl group (-COOH), and m/z 107. nih.gov

Interactive Data Table: Major Mass Spectrometry Fragments of this compound Hover over a fragment m/z value to see a possible structure.

| m/z Value | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 166 | High | Molecular Ion [M]⁺ [C₉H₁₀O₃]⁺ |

| 121 | High | [M - COOH]⁺ [CH₃OC₆H₄CH₂]⁺ |

| 91 | Very High (Base Peak) | Tropylium Ion [C₇H₇]⁺ [C₇H₇]⁺ |

| 122 | Medium | [M - CO₂]⁺ rearrangement [C₈H₁₀O]⁺ |

| 107 | Medium | [CH₃OC₆H₄]⁺ [CH₃OC₆H₄]⁺ |

Chromatographic Methods for Separation and Enantiopurity Verification

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is invaluable for monitoring the progress of a chemical synthesis and for ensuring the purity of the final product. A reversed-phase HPLC method can be developed to track the consumption of starting materials and the formation of this compound in real-time. nih.govresearchgate.net By analyzing aliquots from a reaction mixture, chemists can optimize reaction conditions and determine the endpoint of the synthesis. The method can also quantify residual impurities in the final product. nih.gov

While this compound itself is not chiral, its derivatives can be. In such cases, chiral HPLC is the standard method for determining enantiomeric excess (ee). uma.esheraldopenaccess.us This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, causing them to separate and elute at different times. nih.gov The relative area of the two peaks in the chromatogram is used to calculate the enantiomeric excess, a critical measure of purity for chiral pharmaceuticals and fine chemicals. heraldopenaccess.us

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of metabolites in biological samples. researchgate.netmerckmillipore.com For a compound like this compound, which is a non-volatile small molecule, GC-MS analysis is instrumental in its identification within a complex metabolic profile. researchgate.netmerckmillipore.comsigmaaldrich.com

The process typically involves extraction of metabolites from a biological matrix (e.g., urine or plasma), followed by a crucial chemical derivatization step. sigmaaldrich.com Carboxylic acids, alcohols, and amines are often not volatile enough for direct GC analysis. researchgate.netsigmaaldrich.com Therefore, they are converted into more volatile and thermally stable derivatives. For this compound, a common method is silylation, which replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer. In the MS, the molecules are typically ionized by Electron Ionization (EI), which generates a reproducible and characteristic fragmentation pattern. sigmaaldrich.com This pattern, or mass spectrum, serves as a molecular fingerprint. The identity of this compound can be confirmed by matching its experimentally obtained mass spectrum and retention time with those in established spectral libraries, such as the NIST library. researchgate.netsigmaaldrich.com

Table 1: Typical Workflow for GC-MS Metabolite Identification

| Step | Description | Purpose |

|---|---|---|

| Sample Extraction | Isolation of metabolites from a biological matrix (e.g., plasma, urine). | To remove interfering substances and concentrate the analytes. |

| Derivatization | Chemical modification of the analyte (e.g., silylation for carboxylic acids). | To increase volatility and thermal stability for GC analysis. sigmaaldrich.com |

| GC Separation | Injection of the derivatized sample onto a GC column for separation based on volatility and polarity. | To separate individual metabolites from the complex mixture. |

| MS Ionization | Fragmentation of eluted compounds using a technique like Electron Ionization (EI). | To produce a unique and reproducible mass spectrum for each compound. sigmaaldrich.com |

| Mass Analysis | Separation and detection of fragment ions based on their mass-to-charge ratio. | To generate the mass spectrum. |

| Identification | Comparison of the obtained mass spectrum and retention time against a reference library (e.g., NIST). | To confirm the chemical identity of the metabolite. researchgate.net |

Chiral Column Chromatography for Enantiomeric Separation

Chiral column chromatography is a specialized form of high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) used to separate enantiomers (non-superimposable mirror images) of chiral compounds. fishersci.casemanticscholar.org While this compound itself is achiral, this technique is fundamental for separating racemic mixtures of its chiral derivatives or related aryl-acetic acids.

The separation is achieved through the use of a Chiral Stationary Phase (CSP). fishersci.ca A CSP is created by bonding or immobilizing a chiral selector onto a solid support, typically silica (B1680970) gel. fishersci.ca Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a wide range of chiral compounds, including carboxylic acids. medchemexpress.comsigmaaldrich.com

The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. fishersci.ca These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. fishersci.camedchemexpress.com Because the two enantiomers interact with the chiral environment of the CSP with different affinities, they travel through the column at different rates, resulting in different retention times and enabling their separation. The resolution, Rs, is a measure of the degree of separation, with a value of 1.5 or greater indicating a complete separation of the two enantiomer peaks. semanticscholar.org

Table 2: Common Types of Chiral Stationary Phases (CSPs)

| CSP Type | Chiral Selector Example | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability, including aromatic compounds, esters, and carboxylic acids. medchemexpress.comsigmaaldrich.com |

| Pirkle-type (Brush type) | Dinitrobenzoyl phenylglycine | Compounds with π-acidic or π-basic groups capable of charge-transfer interactions. fishersci.ca |

| Protein-based | Albumin, α1-acid glycoprotein | Used for separating drug molecules. |

| Cyclodextrin-based | β-cyclodextrin | Separation is based on inclusion complexation within the chiral cavity. fishersci.ca |

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Effective for chiral amino acids and related compounds. |

Capillary Electrophoresis in Diastereomeric Resolution Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of enantiomers, a chiral selector is added to the background electrolyte (buffer). chemicalbook.com This approach is highly effective for the analysis of chiral acidic pharmaceuticals, such as the family of 2-arylpropionic acids, which are structurally related to this compound. chemicalbook.com

In chiral CE, the enantiomers form transient diastereomeric complexes with the chiral selector in the buffer. These complexes have different formation constants and/or different electrophoretic mobilities, leading to their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and effectiveness. chemicalbook.com

The choice of cyclodextrin (B1172386) can significantly impact the separation, with native β-cyclodextrin and various derivatized forms (e.g., carboxymethyl-β-CD, methyl-β-CD) showing different selectivities. In some cases, changing the chiral selector can even reverse the migration order of the enantiomers. The technique offers advantages such as rapid analysis times, high efficiency, and low consumption of samples and reagents.

Table 3: Common Chiral Selectors Used in Capillary Electrophoresis

| Selector Type | Example | Mechanism |

|---|---|---|

| Cyclodextrins | Native β-cyclodextrin, Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) | Enantiomers exhibit differential inclusion into the chiral cavity of the cyclodextrin. |

| Macrocyclic Antibiotics | Vancomycin | Multiple chiral centers provide sites for stereoselective interactions. |

| Chiral Crown Ethers | 18-crown-6-tetracarboxylic acid | Primarily used for the separation of primary amines. |

| Proteins | Bovine Serum Albumin (BSA) | Enantiomers show different binding affinities to the protein. |

| Polysaccharides | Maltodextrins, Dextrans | Chiral recognition through helical structures. |

Solubility Measurement and Thermodynamic Function Analysis

The solubility of a compound is a fundamental physicochemical property critical for its application in various fields. This compound is described as being soluble in water, ethanol (B145695), ethyl ether, and acetone (B3395972). fishersci.ca Quantitative measurements indicate its solubility in water is 9.2 g/L. merckmillipore.comsigmaaldrich.com

A comprehensive thermodynamic analysis of the dissolution process provides deeper insight into the intermolecular forces at play between the solute and the solvent. This analysis involves measuring the solubility of the compound in various pure or mixed solvents over a range of temperatures using a static analytical method.

While a detailed thermodynamic study for this compound is not available in the searched literature, the methodology is well-established from studies on its isomer, para-methoxyphenylacetic acid. researchgate.net The experimental mole fraction solubility data (xe) obtained at different temperatures (T) can be used to calculate the standard Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution using standard thermodynamic equations.

Gibbs Free Energy of Solution (ΔG°sol) reflects the spontaneity of the dissolution process.

Enthalpy of Solution (ΔH°sol) indicates whether the process is endothermic (heat is absorbed) or exothermic (heat is released).

Entropy of Solution (ΔS°sol) describes the change in disorder of the system upon dissolution.

These thermodynamic functions provide valuable information about the solute-solvent interactions and the energy changes associated with the dissolution process. researchgate.net

Table 4: Solubility of this compound

| Solvent | Solubility |

|---|---|

| Water | 9.2 g/L merckmillipore.comsigmaaldrich.com |

| Ethanol | Soluble |

| Ethyl Ether | Soluble |

Table 5: Illustrative Data for Thermodynamic Analysis

| Parameter | Description |

|---|---|

| Experimental Data | Mole fraction solubility measured at various temperatures (e.g., 283.15 K to 323.15 K). |

| Derived Functions | |

| ΔG°sol | Standard Gibbs free energy of solution, calculated from solubility data. |

| ΔH°sol | Standard enthalpy of solution, often derived from the slope of a van't Hoff plot (ln(x) vs 1/T). |

Applications of 2 Methoxyphenylacetic Acid in Research and Development

Role as a Key Intermediate in Pharmaceutical Development

In the realm of pharmaceutical research and drug discovery, 2-Methoxyphenylacetic acid is recognized as an important intermediate. merckmillipore.comsigmaaldrich.com Its structure is incorporated into more complex molecules designed to exhibit specific biological activities. Researchers utilize it as a foundational piece for constructing novel therapeutic agents.

This compound is a key starting material in the synthesis of a variety of therapeutic agents. Its utility is demonstrated in the creation of compounds with potential antibacterial and cardioprotective effects. For instance, it is used to synthesize β-keto esters, which are investigated for their ability to interfere with bacterial cell communication, a process known as quorum sensing. nih.gov It has also been employed in the synthesis of isosteviol (B191626) derivatives, which are screened for their potential as cardioprotective agents. researchgate.net Furthermore, this compound is listed as a building block for creating oxazolidinone combinatorial libraries, which are large collections of related compounds screened to identify new bioactive molecules. google.com

Table 1: Examples of Therapeutic Agents and Intermediates Synthesized from this compound

| Starting Material | Synthesized Compound Class | Potential Therapeutic Application |

|---|---|---|

| This compound | β-Keto Esters nih.govmdpi.com | Antibacterial (Quorum Sensing Inhibition) nih.gov |

| This compound | Isosteviol Derivatives researchgate.net | Cardioprotective researchgate.net |

The structural framework of this compound makes it an ideal building block for assembling complex bioactive molecules. smolecule.com It serves as a precursor in multi-step syntheses where its phenylacetic acid moiety is modified and elaborated to form larger, more intricate chemical structures. This adaptability is highlighted in its use in late-stage trifluoromethylsulfinylation, a chemical reaction that attaches a trifluoromethylsulfinyl group to an aromatic ring. acs.orgnih.gov This process is valuable for creating novel drug candidates, and the successful use of this compound as a substrate in such reactions underscores its importance in medicinal chemistry. acs.orgnih.gov

Use in Agricultural Chemical Formulation

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry. Patents reveal its use as a starting material for the synthesis of phenyl-substituted cyclic ketoenols. google.comgoogle.com These resulting compounds are developed for use as pesticides, demonstrating activity as herbicides, acaricides (for mites and ticks), and insecticides. google.comgoogle.com Additionally, it has been identified in lists of compounds related to auxins and plant growth regulators, suggesting its potential role in developing substances that influence plant development. googleapis.com

Chiral Derivatizing Agents in Stereochemical Analysis

Determining the three-dimensional arrangement of atoms (stereochemistry) in a chiral molecule is critical in many areas of chemistry, especially drug development, as different enantiomers can have vastly different biological effects. This compound has been used as a chiral derivatizing agent (CDA) to determine the absolute configuration of other molecules. grafiati.com

The process involves reacting the chiral molecule of unknown stereochemistry (e.g., an alcohol) with an optically pure enantiomer of the CDA, in this case, this compound. archive.orgstudylib.net This reaction creates a new molecule composed of two joined parts, known as a diastereomer. Since the two possible diastereomers have different physical properties, they can be distinguished using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. archive.orgstudylib.net By analyzing the differences in the NMR spectra of the diastereomers, researchers can deduce the absolute configuration of the original molecule. researchgate.netresearchgate.net This application is crucial for quality control and the characterization of new chiral compounds. researchgate.net

Advanced Computational Studies and Modeling

Modern chemical research often employs computational methods to predict and understand the behavior of molecules, complementing experimental work. This compound and its derivatives have been the subject of such advanced computational studies.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. Researchers have applied DFT calculations to study reactions involving this compound to gain a deeper understanding of reaction mechanisms and molecular properties. acs.orgnih.gov

For example, in studies involving the synthesis of β-keto esters from this compound, DFT was used to calculate reactivity descriptors. mdpi.com These calculations help predict the chemical reactivity of the synthesized molecules. nih.govmdpi.com In another study, DFT calculations were performed to elucidate the mechanism of arene trifluoromethylsulfinylation, where this compound was used as a substrate. acs.orgnih.gov These computational models provide valuable insights into the stability of reaction intermediates and the energy barriers of the reaction pathways, which is crucial for optimizing reaction conditions and designing new chemical transformations. acs.orgnih.gov

Table 2: Computationally Derived Reactivity Descriptors for a Derivative of this compound Data from a study on tert-Butyl 4-(2-methoxyphenyl)-3-oxobutanoate, synthesized from this compound. mdpi.com

| Descriptor | Value (eV) | Description |

|---|---|---|

| Vertical Ionization Potential (IPv) | 8.87 | The energy required to remove an electron from the molecule. |

| Vertical Electron Affinity (EAv) | 0.82 | The energy released when an electron is added to the molecule. |

| Hardness (η) | 8.05 | A measure of the molecule's resistance to change in its electron distribution. |

| Electronic Chemical Potential (μ) | -4.85 | Represents the escaping tendency of electrons from the molecule. mdpi.com |

Molecular Docking Studies for Enzyme Interaction Prediction

Molecular docking is a computational technique utilized in drug discovery and molecular biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in forecasting the interaction between a small molecule ligand, such as this compound, and a protein's active site. By simulating the binding process, researchers can gain insights into the binding affinity, mode, and specificity of the ligand, thereby guiding the design of new derivatives with enhanced therapeutic potential.

In the context of this compound and its analogs, molecular docking studies are instrumental in elucidating their potential as enzyme inhibitors. These in silico analyses help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues within the enzyme's binding pocket. The strength of these interactions is often quantified by a docking score, which provides an estimate of the binding affinity.